N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClFN3O4S and its molecular weight is 479.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research on compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride often focuses on their synthesis and evaluation for various biological activities. For instance, compounds with benzothiazole and morpholine groups have been synthesized and assessed for antimicrobial and anti-inflammatory properties, indicating their potential as leads in drug discovery processes (Abu‐Hashem et al., 2020), (Patel & Patel, 2010).
Antimicrobial and Antitumor Applications
Several studies highlight the synthesis of fluorine-substituted compounds, including benzothiazoles, with demonstrated antimicrobial and antitumor activities. These activities suggest the importance of structural features like fluorine and morpholine in modulating biological effects, potentially guiding the development of new therapeutic agents (Jagtap et al., 2010), (Hao et al., 2017).
Chemical Structure and Activity Relationship
The synthesis and structural analysis of related compounds underscore the significance of the chemical scaffold in determining biological activity. These studies provide insights into how modifications in the chemical structure can influence therapeutic potential, paving the way for the rational design of more effective drugs (Basoğlu et al., 2012), (Kakkar et al., 2018).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S.ClH/c23-15-4-3-7-19-20(15)24-22(31-19)26(9-8-25-10-12-28-13-11-25)21(27)18-14-29-16-5-1-2-6-17(16)30-18;/h1-7,18H,8-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUNHIWXQWDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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